molecular formula C8H7BrN2 B175581 2-Bromo-5,6-dimethylnicotinonitrile CAS No. 113124-06-4

2-Bromo-5,6-dimethylnicotinonitrile

Cat. No. B175581
M. Wt: 211.06 g/mol
InChI Key: NBTLTCYYIULTID-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethylnicotinonitrile (2-Br-5,6-DMNN) is a versatile organic compound that has been studied extensively for its applications in organic synthesis and medicinal chemistry. It is a brominated derivative of 5,6-dimethylnicotinonitrile, a cyclic nitrile that is widely used in the synthesis of pharmaceuticals and in the development of new drug candidates. 2-Br-5,6-DMNN is used in a variety of chemical reactions, including amination, alkylation, and halogenation. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis Techniques and Applications

  • Advanced Synthesis Methods : Innovative synthesis methods for brominated compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been developed to facilitate further advancements in pharmaceutical and chemical research. These methods involve complex reactions and are characterized by their kinetics and thermodynamics, indicating the intricate processes required to produce such compounds and their potential applications in developing new drugs and biological agents (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

  • Antifolate Synthesis : Brominated nicotinonitriles serve as key intermediates in the synthesis of lipophilic antifolates like piritrexim, showcasing their role in creating potent compounds for cancer therapy. The synthesis involves palladium(0)-catalyzed cross-coupling reactions, highlighting the chemical versatility and significance of brominated nicotinonitriles in medicinal chemistry (Chan & Rosowsky, 2005).

  • Heterocyclic Compound Synthesis : The reactivity of brominated precursors in creating heterocyclic compounds, such as thiazole derivatives, is crucial for developing new materials with potential applications in fungicides and other agricultural chemicals. This application demonstrates the role of brominated nicotinonitriles in synthesizing complex molecules with specific biological activities (Bashandy, Abdelall, & El-Morsy, 2008).

properties

IUPAC Name

2-bromo-5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLTCYYIULTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342566
Record name 2-Bromo-5,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dimethylnicotinonitrile

CAS RN

113124-06-4
Record name 2-Bromo-5,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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